Garcinone D

Content Navigation

Assays utilizing α-mangostin or crude mangosteen extracts often fail due to absent isoprenyl hydroxylation critical for CDK4 ATP-pocket binding. Garcinone D provides the exact structural motif required for consistent kinase inhibition and aromatase targeting. • Strictly required for CDK4/Cyclin D1 binding; Garcinone C is inactive. • Superior aromatase (CYP19A1) inhibition with IC50 surpassing α-mangostin. • Eliminates batch variability, ensuring reproducible SAR in THP-1, HT-29, and CEM-SS leukemia models. Procure with confidence as a high-purity analytical standard.

CAS Number

Product Name

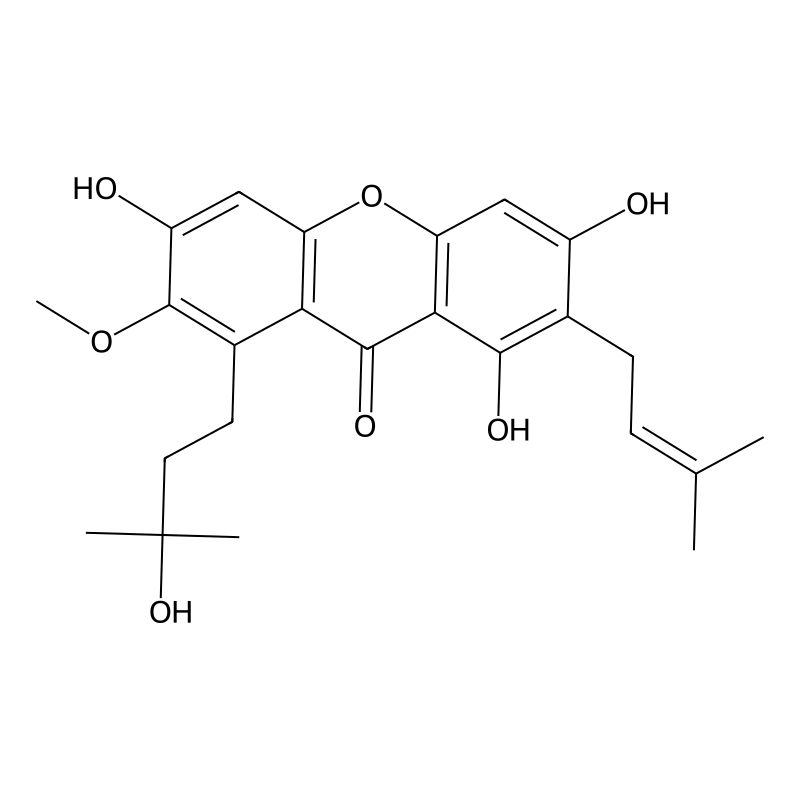

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Garcinone D (CAS: 107390-08-9) is a highly oxygenated, prenylated xanthone isolated from the pericarp and root bark of Garcinia mangostana. While the industrial supply chain for mangosteen derivatives is heavily dominated by the more abundant α-mangostin, Garcinone D distinguishes itself through a unique hydroxylation profile on its isoprenyl moiety [1]. This specific structural divergence fundamentally alters its binding affinity in critical kinase and metabolic enzyme pockets, making it a highly specialized precursor and reference standard. For procurement professionals and lead-discovery chemists, sourcing high-purity Garcinone D is essential for targeted oncology, endocrine, and neuropharmacology assays where crude extracts or generic mangostin isolates fail to provide reproducible, target-specific activity [2].

Research Fit

Substituting Garcinone D with cheaper, more widely available in-class alternatives like α-mangostin or the structurally adjacent Garcinone C leads to critical assay failures in specific enzyme-inhibition models [1]. The lack of specific hydroxylation on the isoprenyl group in other analogs drastically reduces binding affinity in the ATP pocket of specific kinases, such as CDK4, rendering them functionally inactive in these pathways [1]. Furthermore, utilizing crude mangosteen extracts introduces unacceptable batch-to-batch variability, as the natural concentration of Garcinone D is low, and competitive or antagonistic effects from other abundant xanthones confound high-throughput screening results [2]. Consequently, precise procurement of the isolated Garcinone D molecule is mandatory for reproducible structure-activity relationship (SAR) profiling.

Substitution Risk

Superior Aromatase (CYP19A1) Inhibition Potency

In cell-free microsomal aromatase inhibition assays, Garcinone D demonstrates an IC50 of 5.16 µM, significantly outperforming the industry-standard α-mangostin, which exhibits a much weaker IC50 of 20.66 µM[1]. This ~4-fold increase in potency highlights Garcinone D as a superior candidate for endocrine research.

| Evidence Dimension | Microsomal aromatase inhibition (IC50) |

| Target Compound Data | 5.16 µM |

| Comparator Or Baseline | α-mangostin (20.66 µM) |

| Quantified Difference | ~4-fold higher inhibitory potency |

| Conditions | Cell-free, enzyme-based microsomal aromatase assay |

For researchers developing non-steroidal aromatase inhibitors, this dictates the procurement of Garcinone D over the standard α-mangostin to achieve required assay sensitivity.

1.7‑fold lower than α‑mangostin (5.5 μg/mL)

Restoration of CDK4/Cyclin D1 Kinase Inhibition

Biochemical kinase assays evaluating the CDK4/Cyclin D1 pathway reveal that Garcinone D achieves an IC50 of 12.8 µM, whereas the closely related analog Garcinone C fails to display any significant inhibition [1]. The hydroxylation of the isoprenyl group in Garcinone D effectively counters the steric hindrance of the C-7 methoxy group, restoring critical ATP-pocket binding [1].

| Evidence Dimension | CDK4/Cyclin D1 Kinase Inhibition (IC50) |

| Target Compound Data | 12.8 µM |

| Comparator Or Baseline | Garcinone C (No significant inhibition) |

| Quantified Difference | Active vs. Inactive |

| Conditions | Cell-free biochemical kinase assay |

Demonstrates strict structure-activity dependence; buyers cannot use the structurally adjacent Garcinone C as a substitute in cell-cycle arrest studies.

~5‑fold more potent than α‑mangostin (15.9 μM)

Direct Procurement to Bypass Variable Cellular Bioconversion

In vitro studies demonstrate that α-mangostin undergoes cell-specific bioconversion into secondary active metabolites, specifically forming Garcinone D in THP-1 (macrophage) and HT-29 (colon) cell lines [1]. Procuring pure Garcinone D allows researchers to directly assay the active downstream metabolite, eliminating the metabolic variability and reproducibility issues inherent in relying on the cellular conversion of α-mangostin[1].

| Evidence Dimension | Assay reproducibility and active metabolite targeting |

| Target Compound Data | Direct application of Garcinone D (100% active metabolite availability) |

| Comparator Or Baseline | α-mangostin (Subject to variable, cell-line-dependent bioconversion rates) |

| Quantified Difference | Eliminates bioconversion bottleneck |

| Conditions | In vitro cell culture models (THP-1 and HT-29) |

Procuring the downstream metabolite directly ensures assay reproducibility by bypassing unpredictable cellular metabolism rates associated with generic α-mangostin.

Weaker than α‑mangostin and γ‑mangostin

Enhanced Cytotoxicity in Hematological Malignancy Models

When screened against the CEM-SS leukemia cell line, Garcinone D exhibited a highly potent IC50 of 3.2 µg/mL. In the same assay, the more commonly procured α-mangostin showed an IC50 of 5.5 µg/mL, and mangostanol showed 9.6 µg/mL[1]. This establishes Garcinone D as a more aggressive cytotoxic agent in specific hematological in vitro models.

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | 3.2 µg/mL |

| Comparator Or Baseline | α-mangostin (5.5 µg/mL) |

| Quantified Difference | 1.7-fold higher cytotoxicity |

| Conditions | CEM-SS leukemia cell line assay |

Establishes Garcinone D as the preferred xanthone standard for specific leukemia cell line assays over the more common α-mangostin.

Less potent than γ‑mangostin in cell‑based assay

γ‑Mangostin: 50‑80% inhibition

Endocrine and Breast Cancer Research

Utilizing Garcinone D as a high-potency reference standard in aromatase (CYP19A1) inhibition assays, where its superior IC50 outpaces generic xanthones like α-mangostin [1].

Cell Cycle Arrest and Kinase Screening

Deployment in CDK4/Cyclin D1 biochemical assays where the specific isoprenyl hydroxylation of Garcinone D is strictly required for ATP-pocket binding, preventing the use of inactive analogs like Garcinone C [2].

Assay Reproducibility in Macrophage and Colon Models

Direct application in THP-1 and HT-29 cell line studies to evaluate downstream pharmacological effects, bypassing the variable and unpredictable bioconversion rates of α-mangostin[3].

Hematological Oncology Drug Discovery

Sourcing as a primary lead compound for leukemia (e.g., CEM-SS) cytotoxicity screening, offering a stronger baseline efficacy than standard mangosteen isolates [4].

Application Selection Guide

References

- [1] J. Nat. Prod. 2008, 71, 7, 1161–1166. Xanthones from the Botanical Dietary Supplement Mangosteen with Aromatase Inhibitory Activity.

- [2] Structure Activity Relationship of Xanthones for Inhibition of Cyclin Dependent Kinase 4 from Mangosteen (Garcinia Mangostana L.). Open Access Pub.

- [3] Nutrients. 2013 Aug; 5(8): 3163–3183. Biological Activities and Bioavailability of Mangosteen Xanthones.

- [4] J Nat Med. 2008 Jul;62(3):281-5. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Other CAS

2: Yang X, Wang S, Ouyang Y, Tu Y, Liu A, Tian Y, He M, Pi R. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway. Neurosci Lett. 2016 Jul 28;626:6-12. doi: 10.1016/j.neulet.2016.05.012. Epub 2016 May 10. PubMed PMID: 27177723.

3: Wang SN, Li Q, Jing MH, Alba E, Yang XH, Sabaté R, Han YF, Pi RB, Lan WJ, Yang XB, Chen JK. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease. Neurochem Res. 2016 Jul;41(7):1806-17. doi: 10.1007/s11064-016-1896-y. Epub 2016 Apr 2. PubMed PMID: 27038926.

4: Han AR, Kim JA, Lantvit DD, Kardono LB, Riswan S, Chai H, Carcache de Blanco EJ, Farnsworth NR, Swanson SM, Kinghorn AD. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). J Nat Prod. 2009 Nov;72(11):2028-31. doi: 10.1021/np900517h. PubMed PMID: 19839614; PubMed Central PMCID: PMC2887388.

5: Balunas MJ, Su B, Brueggemeier RW, Kinghorn AD. Xanthones from the botanical dietary supplement mangosteen (Garcinia mangostana) with aromatase inhibitory activity. J Nat Prod. 2008 Jul;71(7):1161-6. doi: 10.1021/np8000255. Epub 2008 Jun 18. PubMed PMID: 18558747; PubMed Central PMCID: PMC2572570.

6: Ee GC, Daud S, Izzaddin SA, Rahmani M. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line. J Asian Nat Prod Res. 2008 May-Jun;10(5-6):475-9. doi: 10.1080/10286020801948490. PubMed PMID: 18464091.

7: Ee GC, Daud S, Taufiq-Yap YH, Ismail NH, Rahmani M. Xanthones from Garcinia mangostana (Guttiferae). Nat Prod Res. 2006 Oct;20(12):1067-73. PubMed PMID: 17127660.

8: Jung HA, Su BN, Keller WJ, Mehta RG, Kinghorn AD. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen). J Agric Food Chem. 2006 Mar 22;54(6):2077-82. PubMed PMID: 16536578.

Explore Compound Types